
2,3-Bis(hydroxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hydroxymethyl)benzoic acid is an organic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 2 and 3 positions, along with a carboxylic acid group. This compound is of interest due to its unique structural features, which allow it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hydroxymethyl)benzoic acid typically involves the hydroxymethylation of a benzoic acid derivative. One common method is the reaction of 2,3-dihydroxybenzoic acid with formaldehyde under basic conditions, leading to the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl groups under basic conditions.
Major Products
Oxidation: Formation of 2,3-diformylbenzoic acid or 2,3-dicarboxybenzoic acid.
Reduction: Formation of 2,3-bis(hydroxymethyl)benzyl alcohol.
Substitution: Formation of derivatives with substituted hydroxymethyl groups.
Applications De Recherche Scientifique
2,3-Bis(hydroxymethyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hydroxymethyl)benzoic acid involves its interaction with molecular targets through its hydroxymethyl and carboxylic acid groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with hydroxymethyl groups at the 3 and 5 positions.
2,4-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 4 positions.
2,6-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 6 positions.
Uniqueness
2,3-Bis(hydroxymethyl)benzoic acid is unique due to the specific positioning of its hydroxymethyl groups, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
676267-66-6 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2,3-bis(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H10O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,10-11H,4-5H2,(H,12,13) |
Clé InChI |
CQRAQUMNKLKKFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


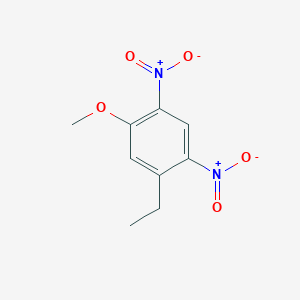
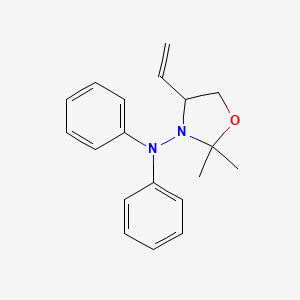

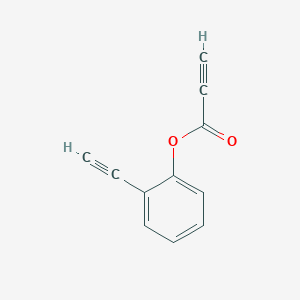
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
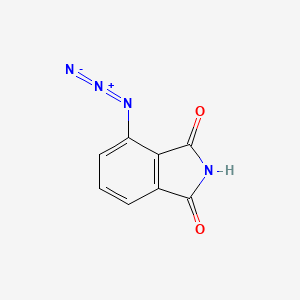
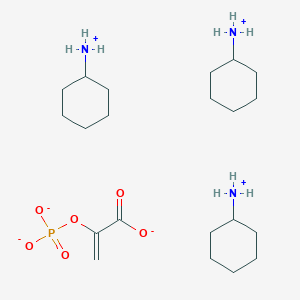

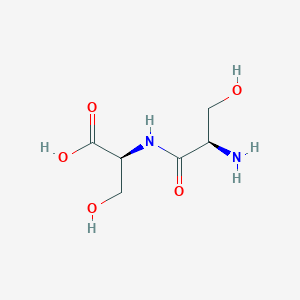
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

